1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrroles It is characterized by the presence of a pyrrole ring substituted with a methylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with 2-(methylamino)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: A compound with a similar structure but different functional groups.
N-Methyl-2-pyrrolidone: Another pyrrole derivative with distinct properties.
Methylamine: A simpler amine with a related structure.
Uniqueness
1-(2-(Methylamino)ethyl)-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for a range of chemical modifications and applications that may not be possible with similar compounds.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-[2-(methylamino)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-8-4-5-9-6(10)2-3-7(9)11/h2-3,8H,4-5H2,1H3 |
InChI Key |
FEPCRJPVYFSZFH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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